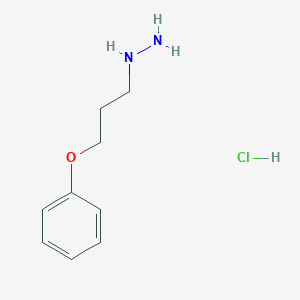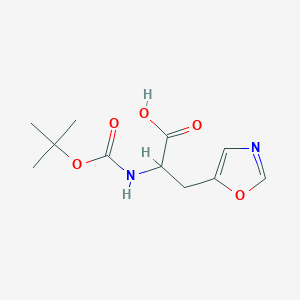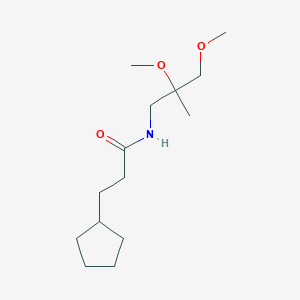
(3-Phenoxypropyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
(3-Phenoxypropyl)hydrazine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Hydrazine derivatives, in general, are known to react with carbonyl compounds . This suggests that the targets could be aldehydes or ketones in the body.
Mode of Action
(3-Phenoxypropyl)hydrazine hydrochloride, like other hydrazines, can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile and reacts with the partially positive carbon in the carbonyl group . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones from the reaction of hydrazines with aldehydes or ketones is a well-known process . This reaction could potentially affect various biochemical pathways involving these compounds.
Result of Action
The formation of hydrazones could potentially alter the function of aldehydes and ketones in the body .
Safety and Hazards
Métodos De Preparación
The synthesis of (3-Phenoxypropyl)hydrazine hydrochloride typically involves the reaction of 3-phenoxypropyl bromide with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
(3-Phenoxypropyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Comparación Con Compuestos Similares
(3-Phenoxypropyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
Phenylhydrazine hydrochloride: Similar in structure but with a phenyl group instead of a phenoxypropyl group.
Benzylhydrazine hydrochloride: Contains a benzyl group instead of a phenoxypropyl group.
Methylhydrazine hydrochloride: Features a methyl group in place of the phenoxypropyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.
Propiedades
IUPAC Name |
3-phenoxypropylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-7-4-8-12-9-5-2-1-3-6-9;/h1-3,5-6,11H,4,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRRSMFDJGYBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)
![2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide](/img/structure/B2513644.png)


![2-Methyl-6-({1-[4-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2513649.png)
![methyl 3-{2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}thiophene-2-carboxylate](/img/structure/B2513650.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2513652.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2513657.png)
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)

![N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2513662.png)
